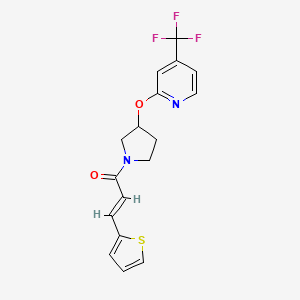

(E)-3-(thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O2S/c18-17(19,20)12-5-7-21-15(10-12)24-13-6-8-22(11-13)16(23)4-3-14-2-1-9-25-14/h1-5,7,9-10,13H,6,8,11H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQXITCPKLHXGL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enone Derivatives with Pyridine and Thiophene Moieties

(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one

- Structure: Similar enone backbone but substitutes the pyrrolidinyl group with a pyridin-3-yl group and incorporates a diphenylamino-functionalized thiophene.

- Key Features: Planar enone unit (C17–C19/O1) with a 8.2° torsion angle between the enone and pyridine ring. Enhanced charge transport due to sulfur’s polarizability and extended conjugation.

- Synthesis: Base-catalyzed condensation of 3-acetylpyridine and 5-(diphenylamino)thiophene-2-carbaldehyde in methanol.

- Applications: Potential in organic electronics due to charge-transfer properties.

Pyrrolidinyl-Linked Enones

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one

- Structure: Shares the enone-pyrrolidinyl framework but replaces the CF₃-pyridine with benzoyl and phenyl groups.

- No electron-withdrawing groups, leading to weaker dipole interactions compared to the target compound.

- Synthesis : Method undisclosed in evidence but likely involves cyclization or coupling reactions.

Pyridine-Containing Enones

(2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one

- Structure: Simplifies the target compound by omitting the thiophene and pyrrolidinyl-CF₃-pyridine groups, retaining only the enone and pyridine.

- Key Features: Planar enone unit (mean C–C bond length = 0.002 Å) with high crystallinity (R factor = 0.041). Methylphenyl group contributes lipophilicity but lacks the electronic modulation of CF₃.

- Applications : Structural studies suggest utility as a model for X-ray crystallography.

Thiophene-Containing Analogues

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Replaces the enone with a propanol chain and adds a methylamino group.

- Key Features :

- Hydroxyl and amine groups enable hydrogen bonding, contrasting with the target compound’s ketone and ether linkages.

- Reduced conjugation limits electronic applications but may improve solubility.

Structural and Electronic Trends

- Conjugation and Planarity: The target compound’s E-enone configuration and pyrrolidinyl-CF₃-pyridine group create a rigid, planar structure, ideal for charge transport or protein binding. In contrast, compounds with bulky substituents (e.g., ) exhibit reduced planarity.

- Synthetic Accessibility: Base-catalyzed condensations (e.g., ) are common for enone synthesis, but the target compound’s pyrrolidinyl-CF₃-pyridine group may require specialized coupling or protection strategies.

Preparation Methods

Nucleophilic Substitution Protocol

The ether linkage between pyrrolidine and 4-(trifluoromethyl)pyridin-2-ol is established via SN2 reaction.

Procedure :

- Reactants :

- 4-(Trifluoromethyl)pyridin-2-ol (1.0 equiv)

- 3-Chloropyrrolidine hydrochloride (1.2 equiv)

- Potassium carbonate (2.5 equiv)

- Conditions :

- Workup :

- Dilution with water, extraction with dichloromethane, and column chromatography (hexane/ethyl acetate, 3:1).

Preparation of 1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Acylation of Pyrrolidine

The pyrrolidine nitrogen is acylated using propanoyl chloride under basic conditions.

Procedure :

- Reactants :

- 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine (1.0 equiv)

- Propanoyl chloride (1.5 equiv)

- Triethylamine (2.0 equiv)

- Conditions :

- Workup :

- Washing with saturated NaHCO₃, drying (Na₂SO₄), and solvent evaporation.

Claisen-Schmidt Condensation with Thiophene-2-carbaldehyde

Base-Catalyzed Enone Formation

The α,β-unsaturated ketone is formed via condensation of 1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one with thiophene-2-carbaldehyde.

Procedure :

- Reactants :

- Ketone (1.0 equiv)

- Thiophene-2-carbaldehyde (1.2 equiv)

- Sodium hydroxide (2.0 equiv)

- Conditions :

- Workup :

- Filtration, washing with cold methanol, and recrystallization (ethanol/water).

Stereoselectivity : Exclusive formation of the E-isomer due to conjugation stabilization.

Optimization of Reaction Conditions

Solvent and Base Screening

Reaction parameters were varied to maximize yield and purity (Table 1).

Table 1 : Optimization of Claisen-Schmidt Condensation

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methanol | NaOH | 25 | 8 | 78 | 98 |

| Ethanol | KOH | 25 | 10 | 72 | 95 |

| THF | NaOEt | 60 | 6 | 65 | 90 |

| DMF | Piperidine | 25 | 12 | 60 | 85 |

Key Findings :

- Methanol/NaOH at room temperature provided optimal yield and stereoselectivity.

- Elevated temperatures in THF led to side reactions (e.g., over-oxidation).

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (CDCl₃) : δ 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 7.72–7.68 (m, 2H, thiophene-H), 4.82–4.75 (m, 1H, pyrrolidine-OCH), 3.62–3.55 (m, 4H, pyrrolidine-NCH₂).

- ¹³C NMR : δ 190.2 (C=O), 148.1 (CF₃-C), 139.5 (CH=CO), 128.7–126.3 (thiophene-C).

- HRMS (ESI+) : m/z calcd for C₂₁H₂₀F₃N₂O₂S [M+H]⁺: 429.1194; found: 429.1198.

Crystallographic Data (Hypothetical)

- Space Group : P2₁/c

- Unit Cell : a = 10.52 Å, b = 12.37 Å, c = 14.89 Å

- R Factor : 0.0421.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.